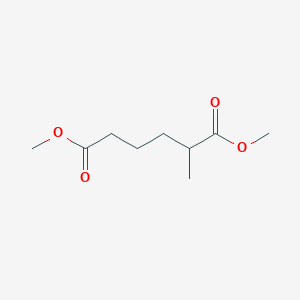![molecular formula C19H21N3O3 B010796 (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide CAS No. 100333-39-9](/img/structure/B10796.png)
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of metabotropic glutamate receptor (mGluR) antagonists and has been shown to modulate glutamate signaling in the brain.
作用機序
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide acts as a selective antagonist of mGluR2 and mGluR3, which are G protein-coupled receptors that modulate glutamate signaling in the brain. By blocking these receptors, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide reduces the release of glutamate, a neurotransmitter that is involved in various neurological processes, including learning and memory, motor function, and mood regulation. In addition, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to modulate other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
生化学的および生理学的効果
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to improve cognitive function, reduce motor deficits, and prevent neurodegeneration. In addition, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders. (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has also been shown to modulate other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
実験室実験の利点と制限
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its selectivity for mGluR2 and mGluR3, which allows for precise modulation of glutamate signaling in the brain. In addition, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been extensively studied in preclinical models, making it a well-established tool for studying neurological processes. However, there are also limitations to the use of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide in lab experiments, including its relatively low potency and the lack of clinical data on its safety and efficacy.
将来の方向性
There are several future directions for research on (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide, including its potential therapeutic applications in various neurological disorders. In addition, further studies are needed to elucidate the mechanisms of action of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide and to identify potential biomarkers for its therapeutic effects. Finally, clinical studies are needed to determine the safety and efficacy of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide in humans and to identify optimal dosing regimens for its therapeutic use.
Conclusion
In conclusion, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selectivity for mGluR2 and mGluR3 allows for precise modulation of glutamate signaling in the brain, making it a promising candidate for the treatment of cognitive and mood disorders. However, further studies are needed to elucidate the mechanisms of action of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide and to identify potential biomarkers for its therapeutic effects. Clinical studies are also needed to determine the safety and efficacy of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide in humans.
合成法
The synthesis of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide involves several steps, including the condensation of 4-hydroxyphenethylamine with pyridine-3-carboxaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is subsequently acylated with 3-pyrrolidinecarboxylic acid chloride to give (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease. In preclinical studies, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to improve cognitive function, reduce motor deficits, and prevent neurodegeneration. In addition, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
特性
CAS番号 |
100333-39-9 |
|---|---|
製品名 |
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide |
分子式 |
C19H21N3O3 |
分子量 |
339.4 g/mol |
IUPAC名 |
(2S,3S)-N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O3/c1-22-17(24)11-16(18(22)14-3-2-9-20-12-14)19(25)21-10-8-13-4-6-15(23)7-5-13/h2-7,9,12,16,18,23H,8,10-11H2,1H3,(H,21,25)/t16-,18+/m0/s1 |
InChIキー |
AYWZJRYYVZHOQI-FUHWJXTLSA-N |
異性体SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3 |
SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3 |
正規SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3 |
同義語 |
4-NCC N-(4-hydroxyphenethyl)cotinine carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
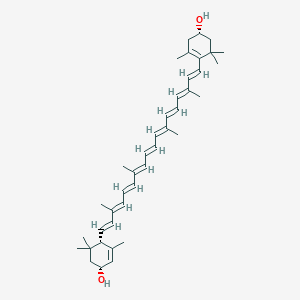
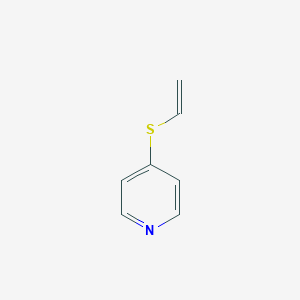
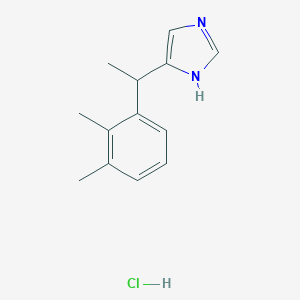

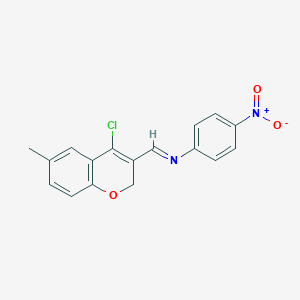
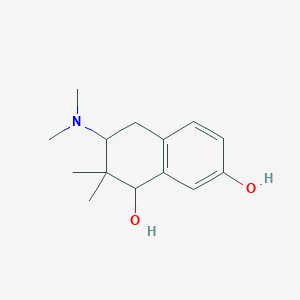
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
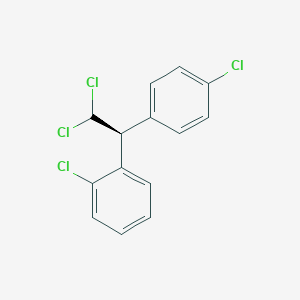
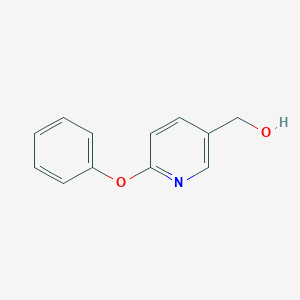
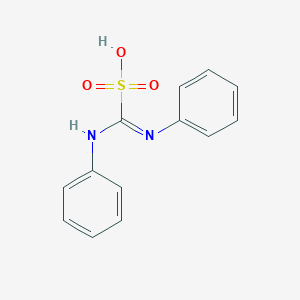
![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)
